![molecular formula C13H8BrNOS B2380942 3-[(Z)-(3-bromo-2-thienyl)methylidene]-1H-indol-2-one CAS No. 210303-60-9](/img/structure/B2380942.png)
3-[(Z)-(3-bromo-2-thienyl)methylidene]-1H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[(Z)-(3-bromo-2-thienyl)methylidene]-1H-indol-2-one” is a versatile chemical compound with immense potential in scientific research. It contains a methylidene group, which is any part of a molecule that consists of two hydrogen atoms bound to a carbon atom, connected to the remainder of the molecule by a double bond .
Synthesis Analysis
A highly modular method for the synthesis of similar compounds starting from easily available 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thioacetamides or thiobenzamides has been described . This method includes an Eschenmoser coupling reaction, which is very feasible and scalable .
Molecular Structure Analysis
The molecular structure analysis of similar compounds has been studied by single crystal X-ray diffraction . The presence of phosphorus and sulfur atoms changed the planarity of the parent compound . The electronic parameter and dipole moment of these compounds in the ground state theoretically is analyzed by computing HOMO and LUMO pictures .
Chemical Reactions Analysis
The chemical reactions analysis of similar compounds involves the installation of a methyl group at a strategic site in a lead compound . This technique has become highly desirable in modern drug discovery and synthesis programs .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using Density Functional Theory (DFT) calculations . The geometrical parameters, bond lengths, and bond angles have been discussed . Absorption energies, oscillator strength, and electronic transitions of molecules have been derived at TD-DFT/CAM-B3LYP/6-311++G (d,p) computations .
科学的研究の応用
1. Structural Studies and Tyrosine Kinase Inhibition
"3-[(Z)-(3-bromo-2-thienyl)methylidene]-1H-indol-2-one" is related to a series of substituted 3-methylidene-1H-indol-2(3H)-one derivatives, studied for their solid-state structures using X-ray diffraction. These compounds, including (3Z)-3-(2-thienylmethylidene)-1H-indol-2(3H)-one, are analogs of sunitinib, a multiple-receptor tyrosine kinase inhibitor, indicating potential applications in cancer therapy (Spencer et al., 2010).
2. Reactions with Thioamides and Thiourea
The compound's reactions with thioamides and thiourea under basic conditions have been explored. For example, 3-bromo-1,3-dihydro-2H-indol-2-one reacts with 4-methoxythiobenzamide and thiourea, leading to products through an Eschenmoser coupling reaction (Kammel et al., 2015).
3. Synthesis of Di(2-thienyl)azolo[a]pyridinium Derivatives
The interaction of similar compounds with tertiary amines leading to quaternary salts and subsequent cyclization to di(2-thienyl)azolo[a]pyridinium derivatives indicates potential in creating new heterocyclic compounds (Potikha et al., 2010).
4. Fischer Indolization for Thieno[3,2-b]indoles
Efficient transition-metal-free strategies involving Fischer indolization are used to prepare 2-(hetero)aryl-substituted thieno[3,2-b]indoles, demonstrating the versatility of similar compounds in synthesizing heteroaryl-substituted structures (Irgashev et al., 2018).
5. Modular Synthesis of Tyrosin Kinase Inhibitors
The compound has been used in a modular method for synthesizing derivatives with significant tyrosin kinase inhibiting activity, highlighting its role in developing potential therapeutic agents (Marek et al., 2021).
6. Photochromism Studies
Studies on novel [1]benzothien-2-yl fulgides, related to the compound, focus on their photochromic properties under UV irradiation, suggesting applications in material science and optical technologies (Zmeeva et al., 2016).
7. Anticancer Applications in Photodynamic Therapy
Derivatives of the compound have been investigated for their potential in photodynamic therapy for cancer treatment, especially focusing on their photophysical properties and singlet oxygen quantum yield (Pişkin et al., 2020).
8. Synthesis of Novel Heterocycles
The compound's derivatives are used in synthesizing novel heterocycles, indicating its utility in the development of new organic compounds with potential pharmaceutical applications (Aghazadeh et al., 2011).
将来の方向性
特性
IUPAC Name |
(3Z)-3-[(3-bromothiophen-2-yl)methylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNOS/c14-10-5-6-17-12(10)7-9-8-3-1-2-4-11(8)15-13(9)16/h1-7H,(H,15,16)/b9-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCKMTQNGWQKEN-CLFYSBASSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(C=CS3)Br)C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(C=CS3)Br)/C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2380859.png)
![3-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2380860.png)
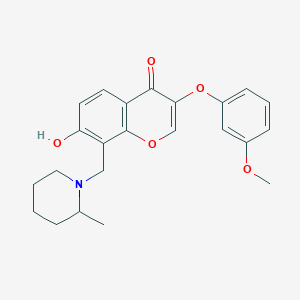
![3-[3-[[8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl]propyl]-1H-benzimidazol-2-one](/img/structure/B2380864.png)
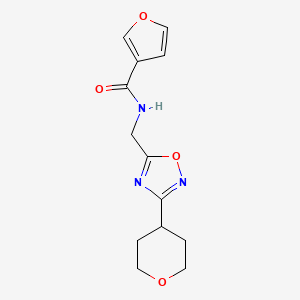
![5-Amino-3-(isobutylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B2380867.png)
![9-(4-Chlorophenyl)-3-[(3-chlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
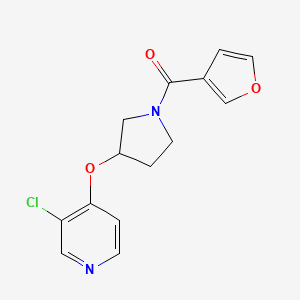
![Methyl (2S)-2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]-3-hydroxypropanoate](/img/structure/B2380874.png)
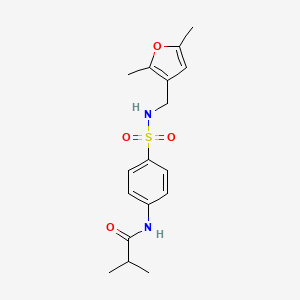

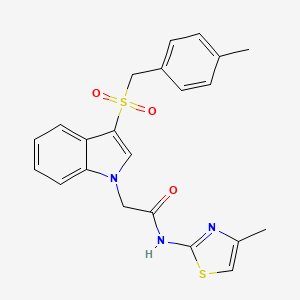
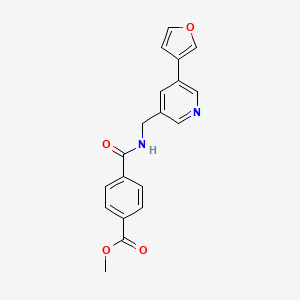
![2-[(2,5-dimethylphenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B2380881.png)